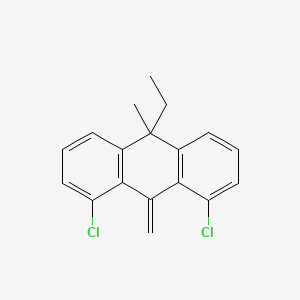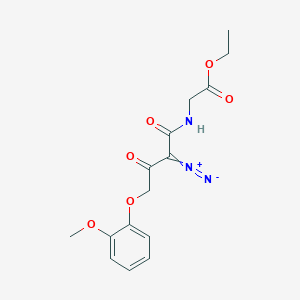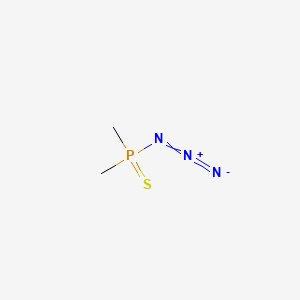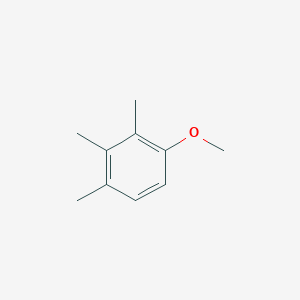
Anisole, 2,3,4-trimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, 2,3,4-trimethyl, also known as 1-methoxy-2,3,4-trimethylbenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson’s Synthesis: This method involves the reaction of sodium phenoxide with a methyl halide.
Methylation of Sodium Phenoxide: This method uses dimethyl sulfate to methylate sodium phenoxide, resulting in the formation of anisole derivatives.
Vapor Phase Alkylation: Anisole can be synthesized via vapor-phase alkylation of phenol by methanol in the presence of a NaX zeolite catalyst.
Industrial Production Methods: The industrial production of anisole, 2,3,4-trimethyl, typically involves the vapor-phase alkylation method due to its efficiency and scalability. The reaction is conducted at elevated temperatures (around 300°C) with continuous stirring over several hours .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole, 2,3,4-trimethyl, undergoes electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the methoxy group.
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products can include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The primary product is the corresponding phenol derivative.
Scientific Research Applications
Anisole, 2,3,4-trimethyl, has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of anisole, 2,3,4-trimethyl, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in various chemical reactions and applications .
Comparison with Similar Compounds
Anisole (Methoxybenzene): The parent compound with a single methoxy group.
1,2,4-Trimethylbenzene: A similar compound with three methyl groups but without the methoxy group.
1,3-Xylene: A dimethylbenzene derivative with two methyl groups.
Uniqueness: Anisole, 2,3,4-trimethyl, is unique due to the presence of both the methoxy group and three methyl groups, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxy-2,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-6-10(11-4)9(3)8(7)2/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNOAFKRVPOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335366 |
Source


|
| Record name | Anisole, 2,3,4-trimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-40-0 |
Source


|
| Record name | Anisole, 2,3,4-trimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
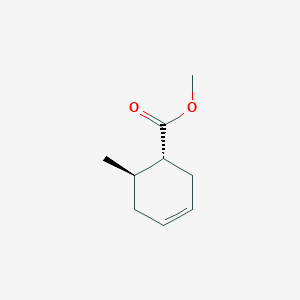
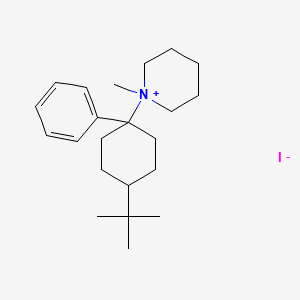
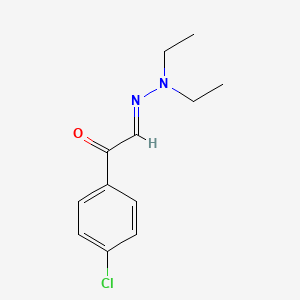
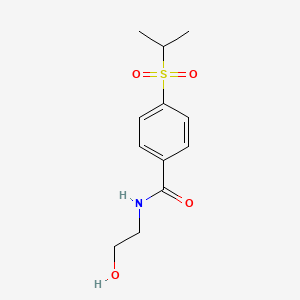
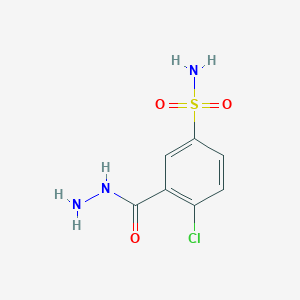
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
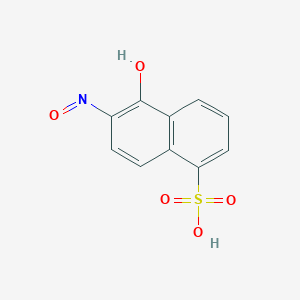
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
